molecular formula C23H23NO6 B12139237 2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate

Cat. No.: B12139237
M. Wt: 409.4 g/mol
InChI Key: LJMPCKWHNRCDNL-UHFFFAOYSA-N
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Description

2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is a complex organic compound that belongs to the class of chromen derivatives Chromen derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Chromen Core: The chromen core can be synthesized through the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.

    Introduction of the Oxo Group: The oxo group at the 2-position can be introduced through oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Attachment of the N-(tert-butoxycarbonyl)-beta-alaninate Moiety: This step involves the coupling of the chromen derivative with N-(tert-butoxycarbonyl)-beta-alanine using coupling reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in inflammatory or oxidative stress pathways.

    Modulation of Signaling Pathways: It may modulate signaling pathways related to cell proliferation, apoptosis, or immune response.

    Binding to Receptors: The compound can bind to specific receptors on the cell surface, triggering downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-glycinate
  • 2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-valinate
  • 2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-leucinate

Uniqueness

2-oxo-4-phenyl-2H-chromen-7-yl N-(tert-butoxycarbonyl)-beta-alaninate is unique due to its specific structural features, such as the presence of the beta-alanine moiety and the tert-butoxycarbonyl protecting group. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

Molecular Formula

C23H23NO6

Molecular Weight

409.4 g/mol

IUPAC Name

(2-oxo-4-phenylchromen-7-yl) 3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate

InChI

InChI=1S/C23H23NO6/c1-23(2,3)30-22(27)24-12-11-20(25)28-16-9-10-17-18(15-7-5-4-6-8-15)14-21(26)29-19(17)13-16/h4-10,13-14H,11-12H2,1-3H3,(H,24,27)

InChI Key

LJMPCKWHNRCDNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3

Origin of Product

United States

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